BENZYL CINNAMATE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHOLYJTSCBCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041663 | |
| Record name | Benzyl cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103-41-3 | |
| Record name | Benzyl cinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Benzyl Cinnamate and Its Analogues
Chemo-Enzymatic Synthesis Routes for Benzyl (B1604629) Cinnamate (B1238496)
Chemo-enzymatic approaches leverage the specificity and efficiency of enzymes, often lipases, to catalyze the formation of benzyl cinnamate. These methods are increasingly explored due to their potential for mild reaction conditions and reduced environmental impact compared to traditional chemical synthesis. researchgate.netbenthamdirect.comeurekaselect.com
Lipase-Catalyzed Esterification for this compound Production
Lipases are widely used as biocatalysts for the synthesis of esters, including this compound, through the esterification of cinnamic acid and benzyl alcohol. nih.govresearchgate.netnih.gov Studies have investigated the effectiveness of various immobilized lipases for this reaction. For instance, Lipozyme TLIM (an immobilized lipase (B570770) from Thermomyces lanuginosus) and Novozym 435 (an immobilized lipase from Candida antarctica B) have been employed. researchgate.netnih.gov Novozym 40086, an immobilized lipase from Rhizomucor miehei, has also demonstrated high activity for this esterification. rsc.orgrsc.orgrsc.org
The general reaction involves the condensation of cinnamic acid and benzyl alcohol, catalyzed by the lipase, to yield this compound and water.
Optimization of Biocatalytic Reaction Parameters for this compound Synthesis
Optimizing reaction parameters is crucial for maximizing the yield and efficiency of lipase-catalyzed this compound synthesis. Key parameters investigated include reaction temperature, substrate molar ratio (cinnamic acid to benzyl alcohol), enzyme concentration, and reaction time. rsc.orgresearchgate.netnih.gov
Studies utilizing response surface methodology (RSM) have identified optimal conditions for achieving high this compound yields. For example, one study reported optimal conditions using Novozym 40086 as the biocatalyst at a reaction temperature of 46.3 °C, a substrate molar ratio of 1:3 (cinnamic acid/benzyl alcohol), a Novozym 40086 concentration of 23.1 mg/mL, and a reaction time of 11.3 hours, resulting in a maximum yield of 96.2%. rsc.orgrsc.org Another study using Lipozyme TL IM reported optimal conditions of 40 °C, 31 mg/mL enzyme loading, a 1:2.6 molar ratio (acid:alcohol), and 27 hours, achieving a yield of 97.7%. researchgate.netnih.gov
The choice of solvent also significantly impacts the reaction yield. Solvents such as isooctane (B107328), acetone, trichloromethane, and methylbenzene have been explored, with isooctane often showing high yields. researchgate.netnih.gov
The kinetics of the enzymatic synthesis of this compound have been investigated, revealing that the reaction can follow a Ping-Pong mechanism and may be subject to substrate inhibition, particularly by excess benzyl alcohol. benthamdirect.comeurekaselect.com Thermodynamic studies have shown the esterification process to be endothermic, becoming spontaneous at temperatures above 53 °C. benthamdirect.comeurekaselect.com
Here is a table summarizing some optimized conditions for lipase-catalyzed this compound synthesis:
| Lipase Used | Temperature (°C) | Substrate Molar Ratio (Acid:Alcohol) | Enzyme Concentration (mg/mL) | Reaction Time (h) | Yield (%) | Solvent | Source |
| Lipozyme TLIM | 40 | 1:2.6 | 31 | 27 | 97.7 | Isooctane | researchgate.netnih.gov |
| Novozym 40086 | 46.3 | 1:3 | 23.1 | 11.3 | 96.2 | Not specified | rsc.orgrsc.org |
| Lipozyme TLIM | 70 | Not specified | Not specified | 2 | 97.3 | Isooctane | researchgate.net |
| NS88011 | 59 | 1:3 | 4.4 | 32 | 97.6 | Not specified | researchgate.netnih.gov |
Modern Chemical Synthesis Strategies for this compound
Traditional chemical synthesis of this compound often involves the esterification of cinnamic acid with benzyl alcohol under acidic conditions. However, modern strategies focus on catalytic approaches and the development of greener synthetic pathways to address limitations such as harsh reaction conditions, byproduct formation, and environmental concerns.
Catalytic Approaches for this compound Formation
Various catalysts have been explored for the chemical synthesis of this compound. Traditional methods might use strong acids , but modern approaches investigate more selective and efficient catalysts. For example, oxidative esterification reactions starting from cinnamaldehyde (B126680) have been explored using catalysts like N-heterocyclic carbenes (NHCs) in the presence of oxidants. beilstein-journals.org Metal catalysts, including palladium and copper complexes, have also been investigated for the synthesis of cinnamic acid derivatives, which can then be esterified to form this compound. beilstein-journals.orgmdpi.com
One-step reactions utilizing specific catalyst systems have been developed to achieve high yields. A method involving dimethyl sulfoxide (B87167) as solvent, a NaOH-K₂CO₃ mixed aqueous solution as catalyst, and tetrabutylammonium (B224687) bromide as a phase transfer catalyst has been reported to produce this compound through a one-step condensation reaction with high yield. google.comgoogle.com
Development of Greener Synthetic Pathways for this compound
The development of greener synthetic pathways for this compound aligns with the principles of green chemistry, aiming to reduce or eliminate the use and generation of hazardous substances. epa.gov Biocatalytic methods, discussed in Section 2.1, inherently represent a greener approach due to their mild reaction conditions, lower energy consumption, and use of biodegradable catalysts. benthamdirect.comeurekaselect.comepa.gov
In chemical synthesis, greener approaches focus on using less toxic solvents or solvent-free conditions, employing recyclable catalysts, and minimizing waste generation. While specific examples of dedicated "greener" chemical pathways solely for this compound synthesis were not extensively detailed in the search results beyond the general advantages of biocatalysis, the broader trend in chemical synthesis of esters and cinnamic acid derivatives involves exploring catalytic systems that operate under milder conditions and potentially utilize more environmentally friendly reagents. beilstein-journals.orgrsc.orgrsc.org The use of immobilized enzymes in biocatalysis allows for their reuse, contributing to a more sustainable process. researchgate.netrsc.orgrsc.orgnih.govresearchgate.net
Asymmetric Synthesis and Stereochemical Control in this compound Analogues
Asymmetric synthesis and stereochemical control are critical aspects in the preparation of chiral molecules, including analogues of this compound. These methodologies aim to selectively produce one enantiomer or diastereomer over others, which is particularly important as stereochemistry can significantly impact the biological activity and physical properties of a compound. Research in this area focuses on developing catalytic systems and synthetic strategies that induce chirality with high efficiency and selectivity.
One approach to achieving enantioselectivity in cinnamate derivatives involves [2+2] cycloaddition reactions. Studies have reported enantioselective [2+2] cycloadditions of simple cinnamate esters, yielding cyclobutane (B1203170) products that serve as valuable synthons for constructing complex natural products. acs.orgnih.gov A cocatalytic system utilizing a chiral Lewis acid in conjunction with an excited-state Ir(III) photocatalyst has been employed to accelerate the transfer of triplet energy to the cinnamate ester, facilitating the enantioselective reaction. acs.orgnih.gov Computational studies suggest that the chiral Lewis acid plays a role in lowering the energy levels of the substrate's frontier molecular orbitals, thereby enhancing the electronic coupling between the sensitizer (B1316253) and the substrate and increasing the rate of energy transfer. nih.gov This indicates that Lewis acids can exert multiple beneficial effects on triplet sensitization reactions, influencing both the thermodynamics and kinetics of Dexter energy transfer. nih.gov
Another area where asymmetric synthesis is applied to cinnamate derivatives is in the preparation of β-amino acid derivatives. A copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds, including cinnamic acid derivatives, has been developed. nih.gov This method achieves the synthesis of β-amino acid derivatives by controlling the regioselectivity of the hydrocupration reaction through the use of an appropriate ancillary chiral ligand. nih.gov While hydrocupration of α,β-unsaturated carbonyl compounds typically yields α-cuprated species, the presence of specific chiral ligands can reverse this regioselectivity, directing the copper to the β-position of cinnamic acid derivatives. nih.gov This ligand-controlled reversal of regiochemistry enables the mild, enantioselective synthesis of important β-amino acids. nih.gov For example, tert-butyl cinnamate has been efficiently converted to the corresponding Schiff base intermediate with high enantiomeric purity, which can then be transformed into a primary amine or a β-amino ester. nih.gov Scalability studies have demonstrated that this one-pot protocol can be applied on a gram scale with low catalyst loading, providing the desired β-amino ester in high yield and enantioselectivity. nih.gov
Enzymatic methods also offer routes to stereochemical control in the synthesis of cinnamate derivatives. While enzymatic esterification for the synthesis of this compound itself primarily focuses on optimizing yield and reaction conditions using lipases researchgate.netresearchgate.netresearchgate.netbenthamdirect.com, related enzymatic approaches are explored for other transformations of cinnamate analogues. For instance, lipases have been used in the synthesis of cinnamamides from methyl cinnamates and phenylethylamines. mdpi.com Although not directly focused on asymmetric synthesis of this compound, this highlights the broader application of biocatalysis in modifying cinnamate structures.
Stereochemical control is also crucial in the synthesis of complex molecules incorporating cinnamate-like structures or benzyl groups, where specific stereocenters are required for biological activity. For example, the synthesis of certain bioactive compounds and natural product analogues involves carefully controlled stereochemical transformations. Studies on stereochemical control in the synthesis of analogues of FTY720, which are O-substituted benzyl ethers of pyrrolidines, demonstrate the importance of controlling the stereochemistry of specific centers for antileukemic activity. acs.org Similarly, the stereochemical outcome of reactions like the Still-Wittig rearrangement has been investigated to control the stereochemistry of double bonds and adjacent chiral centers in the synthesis of inhibitors. plos.org While these examples may not directly involve the cinnamate ester functionality, they illustrate the broader context of achieving precise stereochemical control in the synthesis of molecules containing benzyl or related structural motifs.
The development of asymmetric methodologies for cinnamate analogues continues to be an active area of research, driven by the need for enantiomerically pure compounds with specific biological activities. These efforts involve the design of novel chiral catalysts, the exploration of different reaction pathways, and the optimization of reaction conditions to achieve high levels of enantioselectivity and diastereoselectivity.
Here is a table summarizing some research findings related to asymmetric synthesis and stereochemical control in cinnamate analogues:
| Reaction Type | Substrate Class | Catalyst/Method | Key Outcome/Selectivity | Reference |
| [2+2] Cycloaddition | Cinnamate Esters | Chiral Lewis Acid / Ir(III) Photocatalyst | Enantioselective formation of cyclobutanes | acs.orgnih.gov |
| Hydroamination | Cinnamic Acid Derivatives | Cu-catalyzed with Chiral Ligand | Ligand-controlled regioselectivity (β-addition), Enantioselective β-amino acid synthesis | nih.gov |
| Aziridination | tert-Butyl Cinnamates | N–N ylide generated in situ | High trans-selectivity in NH-aziridine formation (efforts towards enantioselectivity underway) | beilstein-journals.org |
| Asymmetric Aminohydroxylation (SAA) | Benzyl fumarate | Sharpless SAA protocol | Regiospecific and stereoselective formation of β-benzyl-β-hydroxyaspartates | researchgate.net |
| Intramolecular Arylation | N-Benzyl substituted dihydroquinolinone derivatives | Palladium catalysis and chiral ligand (GF-Phos) | High enantioselectivities in forming N-bridged ring products with nitrogen chirality | acs.org |
This table highlights diverse strategies employed to control stereochemistry in the synthesis of compounds related to this compound, demonstrating the progress and ongoing research in this field.
Chemical Reactivity and Mechanistic Investigations of Benzyl Cinnamate
Electron-Transfer Reaction Mechanisms Involving Benzyl (B1604629) Cinnamate (B1238496)
Electron transfer reactions involving benzyl cinnamate or related benzyl and cinnamate structures have been explored in various contexts. Studies on the oxidation of benzyl alcohol derivatives, a component of this compound, have shown that the reaction mechanism can change from a one-step hydrogen atom transfer (HAT) to a stepwise electron transfer followed by proton transfer, depending on the reaction conditions and the presence of species like Sc³⁺ ions. acs.org This suggests that benzyl systems can participate in electron transfer processes.
While direct studies specifically detailing electron-transfer mechanisms of this compound are less prevalent in the provided results, research on related compounds provides insight. For instance, studies on benzyl viologen, a compound containing a benzyl group, have investigated electron transfer reaction mechanisms in the presence of β-cyclodextrin. researchgate.net Additionally, investigations into the cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine have explored single electron transfer (SET) oxidation as a potential mechanism, although hydrogen abstraction was also proposed. nih.gov These related studies highlight the potential for benzyl-containing molecules to engage in electron transfer pathways under suitable conditions.
Photochemical Transformations of this compound
This compound, with its conjugated pi system, is susceptible to photochemical transformations upon irradiation with light. This can lead to various reaction pathways, including photoinduced electron transfer processes, and ultimately, degradation and rearrangement. The stability of this compound under sunlight has been noted as an area of investigation. europa.eu
Photoinduced Electron Transfer Processes
Photoinduced electron transfer (PET) can play a role in the photochemical reactions of molecules containing benzyl or cinnamate moieties. Research on the photooxidation of benzyl alcohol derivatives, catalyzed by a flavin analogue, has demonstrated that the reaction is initiated by photoinduced electron transfer from the benzyl alcohol derivative to the excited state of the catalyst. psu.edufigshare.com The efficiency of this electron transfer is influenced by the substituents on the benzyl alcohol. psu.edu Similarly, studies on the photosolvolysis of benzyl chlorides have investigated the nature of excited states involved in photochemical transformations. acs.org While these studies focus on related compounds, they establish the principle of photoinduced electron transfer occurring in systems containing the benzyl chromophore, which is present in this compound.
Excited-State Proton Transfer (ESPT) Mechanisms in Related Systems
Excited-state proton transfer (ESPT) is a process where a proton is transferred in the excited electronic state of a molecule. While not directly studied for this compound in the provided results, ESPT mechanisms have been investigated in related cinnamate-based systems and other molecules with similar structural features, such as those used in sunscreens or fluorescent probes. researchgate.netmdpi.comanr.frrsc.orgresearchgate.net These studies often involve molecules with intramolecular hydrogen bonds that facilitate proton transfer upon photoexcitation. mdpi.comrsc.org The presence of the ester group and the potential for hydrogen bonding in certain environments could, in principle, allow for ESPT-like processes in this compound or its derivatives, although specific research on this for this compound was not found.
Degradation and Rearrangement Pathways under Photolytic Conditions
Under photolytic conditions, this compound can undergo degradation and rearrangement reactions. Studies on the photochemical degradation of related compounds, such as benzyl formate, in water have identified various degradation intermediates, including benzaldehyde (B42025) and benzyl alcohol, which are the parent compounds of this compound. nih.govresearchgate.net The degradation mechanism can involve bond cleavage from the triplet excited state or radical cation, as well as oxidation and reduction reactions. nih.gov
Research on the degradation of benzyl butyl phthalate, another ester with a benzyl group, under O₃/UV irradiation also identified benzyl alcohol and benzoic acid as intermediate products, suggesting similar cleavage pathways can occur under photolytic conditions. conicet.gov.ar Photochemical oxidation of benzyl alcohol to benzaldehyde using molecular oxygen and a photocatalyst highlights a potential degradation pathway for the benzyl portion of this compound under light and in the presence of an oxidant. rsc.orgrsc.orgrsc.org
Structure-Reactivity Relationships in this compound Derivatives
The chemical reactivity of this compound derivatives can be influenced by the nature and position of substituents on the phenyl rings of either the benzyl or cinnamate moieties. Studies on the structure-reactivity relationships of cinnamic acid esters and their derivatives have shown that the substitution pattern on the phenyl ring and the nature of the alcohol moiety significantly influence their biological activities, such as antifungal properties. nih.gov This suggests that electronic and steric effects of substituents can alter the reactivity of the cinnamate ester functional group.
Research on the redox-photosensitized reactions of derivatives of methyl cinnamate has also explored electron-transfer mechanisms and structure-reactivity relationships, indicating how structural modifications to the cinnamate part of the molecule can impact its reactivity under photoinduced conditions. acs.orgacs.org Computational studies on benzyl-substituted benzimidazole (B57391) derivatives have investigated molecular reactive properties based on density functional theory (DFT) calculations, demonstrating how structural variations in benzyl-containing compounds affect their electron-donating/accepting power and other reactivity indices. biointerfaceresearch.com These studies collectively indicate that systematic structural modifications to this compound would likely lead to changes in its chemical reactivity across various reaction types.
Hydrolytic Stability and Degradation Pathways of this compound (in various academic contexts, excluding direct environmental fate)
The hydrolytic stability of esters like this compound is an important aspect of their chemical behavior in the presence of water or aqueous solutions. Hydrolysis typically involves the cleavage of the ester bond, yielding the corresponding carboxylic acid (cinnamic acid) and alcohol (benzyl alcohol).
Studies on the degradation kinetics of benzyl nicotinate, another benzyl ester, in aqueous solutions have shown that the hydrolysis is catalyzed by hydroxide (B78521) ions and follows first-order rate kinetics. ijpsonline.comnih.gov The rate of hydrolysis is influenced by pH and temperature. ijpsonline.comnih.gov While specific kinetic studies on the hydrolysis of this compound were not prominently found in the provided results, the general principles of ester hydrolysis suggest that this compound would undergo hydrolysis in aqueous environments, particularly under acidic or basic conditions. The degradation pathway would involve the nucleophilic attack of water or hydroxide ion on the carbonyl carbon of the ester group, leading to the formation of cinnamic acid and benzyl alcohol.
The stability of this compound in organic solvents has also been noted as a property of interest in chemical stability assessments. europa.eu
Spectroscopic and Structural Characterization of Benzyl Cinnamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). By examining chemical shifts, spin-spin coupling, and integration of signals, the connectivity and functional groups within the benzyl (B1604629) cinnamate (B1238496) molecule can be elucidated.
High-Resolution ¹H and ¹³C NMR Analysis of Benzyl Cinnamate
High-resolution one-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the different types of hydrogen and carbon atoms present in this compound and their electronic environments. Analysis of the chemical shifts (δ), splitting patterns (multiplicity), and integration (for ¹H NMR) allows for the assignment of specific signals to corresponding protons and carbons in the molecule.
Based on reported data, the ¹H NMR spectrum of this compound in CDCl₃ typically shows characteristic signals for the protons of both the benzyl and cinnamate moieties. fishersci.at The vinylic protons of the cinnamate group appear as doublets with a large coupling constant (J = 16.0 Hz), indicative of the trans configuration of the double bond. fishersci.at The aromatic protons from both phenyl rings typically appear as complex multiplets in the δ 7.3-7.5 ppm region. fishersci.at The methylene (B1212753) protons of the benzyl group are observed as a singlet around δ 5.2 ppm. fishersci.at
The ¹³C NMR spectrum provides signals for each unique carbon atom. fishersci.at Characteristic signals include the carbonyl carbon of the ester group, the vinylic carbons, and the various aromatic carbons. fishersci.at The sp³ hybridized carbon of the benzyl methylene group is also clearly identifiable. mpg.de
A representative assignment of NMR signals for this compound based on available data is presented below:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.72 | d | 16.0 | Vinylic H (adjacent to carbonyl) |
| ¹H | 7.48-7.46 | m | - | Aromatic H (cinnamate phenyl) |
| ¹H | 7.39-7.31 | m | - | Aromatic H (benzyl and cinnamate phenyl) |
| ¹H | 6.47 | d | 16.0 | Vinylic H (adjacent to phenyl) |
| ¹H | 5.23 | s | - | Benzyl CH₂ |
| ¹³C | 166.56 | - | - | C=O (ester carbonyl) |
| ¹³C | 144.99 | - | - | Vinylic C |
| ¹³C | 135.94 | - | - | Aromatic C |
| ¹³C | 134.19 | - | - | Aromatic C |
| ¹³C | 130.18 | - | - | Aromatic C |
| ¹³C | 128.73 | - | - | Aromatic C |
| ¹³C | 128.44 | - | - | Aromatic C |
| ¹³C | 128.13 | - | - | Aromatic C |
| ¹³C | 128.09 | - | - | Aromatic C |
| ¹³C | 127.95 | - | - | Aromatic C |
| ¹³C | 117.73 | - | - | Vinylic C |
| ¹³C | 66.17 | - | - | Benzyl CH₂ |
Note: Chemical shift values are approximate and may vary slightly depending on the solvent and spectrometer frequency. fishersci.at
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY/ROESY)
Two-dimensional (2D) NMR techniques provide correlations between nuclei, offering deeper insights into molecular connectivity and spatial relationships. These methods are invaluable for confirming assignments made in 1D NMR and for resolving ambiguities, particularly in complex spectra. nih.govfishersci.sefishersci.sefishersci.se
Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments reveal couplings between protons on adjacent carbon atoms. nih.govfishersci.se For this compound, a COSY spectrum would show correlations between coupled aromatic protons within each phenyl ring and potentially between the vinylic protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate protons with the carbon atoms to which they are directly attached (¹J C-H coupling). nih.govfishersci.sefishersci.sefishersci.se This is crucial for assigning carbon signals based on known proton assignments and vice versa. An HSQC spectrum of this compound would show cross-peaks for each CH, CH₂, and CH₃ (if present, though not in this compound) group.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds (²J C-H and ³J C-H couplings). nih.govfishersci.sefishersci.sefishersci.se This technique is essential for establishing connectivity across heteroatoms and quaternary carbons. For this compound, HMBC correlations would be observed between the benzyl methylene protons and the ester carbonyl carbon, as well as between vinylic protons and carbons of the adjacent phenyl ring and carbonyl group, and between aromatic protons and carbons within and between the two aromatic rings.
Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): NOESY and ROESY experiments reveal correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. nih.govfishersci.sefishersci.se These techniques are particularly useful for determining relative stereochemistry and conformation. For this compound, a NOESY spectrum could provide evidence for the trans configuration of the double bond by the absence of a strong correlation between the vinylic protons, and could offer insights into the preferred orientation of the benzyl group relative to the cinnamate moiety.
Advanced NMR for Conformational Studies of this compound
While standard 1D and 2D NMR experiments primarily focus on structural elucidation, advanced NMR techniques can provide information about the preferred conformations of flexible molecules like this compound in solution.
Techniques such as variable-temperature NMR and analysis of NOE correlations (from NOESY or ROESY experiments) can help probe the dynamic behavior and favored spatial arrangements of different parts of the molecule. For instance, NOE correlations between protons on the benzyl group and protons on the cinnamate group could indicate specific folded or extended conformations. nih.govfishersci.sefishersci.se Analysis of coupling constants can also provide dihedral angle information, contributing to conformational analysis. Although specific detailed conformational studies of this compound using advanced NMR were not extensively detailed in the provided search results, the general application of these methods to molecules containing benzyl and ester functionalities is well-established.
Mass Spectrometry (MS) in this compound Characterization
Mass spectrometry is a complementary technique that provides information about the molecular weight and fragmentation behavior of a compound. This information is crucial for confirming the molecular formula and gaining structural details through the analysis of fragment ions. nih.govfishersci.sefishersci.se
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion or protonated molecule with high accuracy. fishersci.atnih.gov This allows for the unambiguous determination of the elemental composition of this compound, confirming its molecular formula (C₁₆H₁₄O₂). The theoretical exact mass can be calculated from the atomic masses of its constituent elements, and comparison with the experimentally determined exact mass from HRMS provides strong evidence for the compound's identity. fishersci.at
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. This technique provides valuable structural information by revealing how the molecule breaks apart under controlled conditions.
For esters like this compound, common fragmentation pathways in electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) often involve cleavage of the ester linkage and fragmentation of the aromatic rings or the vinylic chain.
Likely fragmentation pathways for this compound could include:
Cleavage of the benzyl C-O bond, leading to the formation of a benzyl cation ([C₇H₇]⁺, m/z 91) and the cinnamate anion or radical.
Cleavage of the alkyl-oxygen bond of the ester, leading to the formation of the cinnamic acid cation or radical ([C₉H₈O₂]⁺, m/z 148) and the benzyl radical.
Loss of the benzyl radical from the molecular ion.
Fragmentation within the cinnamate moiety, such as loss of CO₂ or the phenyl group, which are common for cinnamic acid derivatives.
Fragmentation within the benzyl group, although the benzyl cation (m/z 91) is often a very stable and prominent fragment.
Analysis of the MS/MS spectrum, including the mass-to-charge ratio (m/z) of the product ions and their relative abundances, helps piece together the structure of the original molecule and confirm the presence of specific substructures like the benzyl and cinnamate groups.
Application of Paper Spray Mass Spectrometry for Profile Determination
Paper Spray Mass Spectrometry (PS-MS) is an ambient ionization technique that has been applied for the rapid acquisition of chemical fingerprints of complex substances, including those in food analysis nih.govmdpi.com. PS-MS is noted for its versatility, simplicity, low cost, and minimal sample preparation requirements nih.govmdpi.com. The technique involves depositing a sample onto a triangular piece of paper, wetting it with a solvent, and applying a high voltage to generate charged droplets containing the analytes, which are then directed into the mass spectrometer rsc.org.
While specific studies focusing solely on the PS-MS profile determination of pure this compound were not extensively detailed in the search results, PS-MS has been successfully used to analyze various compounds, including esters, in complex matrices like food samples (e.g., chocolate and propolis extracts) nih.govmdpi.com. This suggests its potential applicability for profiling this compound, either in its pure form or within complex natural extracts. Studies on chocolate samples, for instance, utilized PS-MS to analyze non-volatile compounds after methanol (B129727) extraction nih.gov. The technique has been shown to identify various chemical classes, including phenylpropanoids, which are structurally related to this compound nih.govmdpi.com.
The general principle of PS-MS involves the extraction of analytes from the paper substrate by a spray solvent, followed by ionization rsc.org. The resulting mass spectra provide a profile of the detected ions, which can be used for identification and characterization based on their mass-to-charge ratios (m/z) and fragmentation patterns nih.govmdpi.com.
X-ray Crystallography for Solid-State Structure Determination of this compound and Derivatives
Studies on benzyl derivatives, such as N-benzylcinnamamide, have utilized X-ray diffraction to determine their crystal structures, revealing details about molecular conformation and intermolecular interactions like hydrogen bonds and C-H···π interactions that influence crystal packing researchgate.net. For N-benzylcinnamamide, X-ray analysis showed a monoclinic crystal system with space group P2₁/c researchgate.net. The benzyl group was found to be tilted relative to the cinnamamide (B152044) unit, and molecules were linked through hydrogen bonds and C-H···π interactions, forming chains and layers in the crystal lattice researchgate.net.
The application of X-ray crystallography to this compound or its derivatives would similarly provide precise data on its solid-state conformation and how molecules pack together, contributing to a comprehensive understanding of its physical properties. The absence of specific cited studies researchgate.net- cdnsciencepub.com in the initial search results might indicate that such detailed crystallographic data for this compound itself is not as widely published or readily accessible within the scope of these searches, or that the provided citations refer to studies on related benzyl or cinnamate derivatives. However, the principles and applications of X-ray crystallography to similar organic molecules highlight its relevance for determining the solid-state structure of this compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is widely used for the identification and analysis of functional groups within a molecule wiley.comwebassign.netacs.orgiitm.ac.in. These techniques probe the vibrational modes of a molecule, which are characteristic of specific bonds and functional groups.
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels wiley.comvscht.cz. Different functional groups absorb at characteristic frequencies (wavenumbers), providing a unique spectral fingerprint wiley.comvscht.cz. For organic molecules, IR spectroscopy is particularly useful for identifying the presence of groups such as carbonyls (C=O), hydroxyls (O-H), carbon-carbon double bonds (C=C), and aromatic rings (C=C stretching in rings) wiley.comvscht.czmasterorganicchemistry.com. The PubChem entry for this compound lists IR spectra data, including a band at 21026 (Sadtler Research Laboratories IR Grating Collection) nih.gov. ChemicalBook also provides IR spectra for this compound chemicalbook.com. Characteristic IR absorptions for esters, such as this compound, would include a strong band for the C=O stretch typically in the 1735-1750 cm⁻¹ range, and C-O stretching vibrations acs.orgvscht.cz. Aromatic C-H stretches would appear above 3000 cm⁻¹, while alkene C-H stretches would also be in this region vscht.czmasterorganicchemistry.com. Aromatic ring vibrations typically yield bands between 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ vscht.cz.
Raman spectroscopy, on the other hand, measures the inelastic scattering of light by molecules, providing complementary information to IR spectroscopy acs.orgiitm.ac.inspectroscopyonline.com. Raman active vibrations involve a change in polarizability during the vibration acs.org. While IR is more sensitive to polar functional groups, Raman is more sensitive to homo-nuclear bonds and symmetric vibrations acs.org. Raman spectroscopy can also be used to identify functional groups and provide insights into molecular structure iitm.ac.ins-a-s.org. The PubChem entry also lists Raman spectra data for this compound nih.gov. Characteristic Raman shifts for this compound would include signals corresponding to the C=C stretch of the alkene and aromatic rings, as well as vibrations of the ester group. Studies on other benzyl-containing compounds and alcohols have utilized Raman spectroscopy to investigate molecular interactions and conformational preferences rsc.orgnih.gov.
Together, IR and Raman spectroscopy provide a comprehensive picture of the functional groups present in this compound and can offer insights into its molecular structure and conformation in different phases.
In Vitro Biological Activity and Mechanistic Insights of Benzyl Cinnamate
Mechanistic Investigations of Antimicrobial Activity of Benzyl (B1604629) Cinnamate (B1238496) in Cellular Models
Benzyl cinnamate has been reported to possess antibacterial and antifungal properties wikipedia.orgtaylorandfrancis.com. Investigations into the antimicrobial activity of cinnamic acid derivatives, including this compound, have provided some insights into potential mechanisms.
Effects on Microbial Growth and Viability
Studies evaluating the antimicrobial potential of synthetic cinnamides and cinnamates against various pathogenic fungi and bacteria have included this compound nih.govresearchgate.net. In one study, this compound (compound 10) was tested against Staphylococcus aureus (ATCC-35903), Staphylococcus epidermidis (ATCC-12228), and Pseudomonas aeruginosa (ATCC-25853) nih.govresearchgate.net.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Tested Bacterial Strains
| Bacterial Strain | MIC (µM) |
| Staphylococcus aureus | 537.81 |
| Staphylococcus epidermidis | 537.81 |
| Pseudomonas aeruginosa | 1075.63 |
Data derived from search results nih.govresearchgate.net.
Compared to some other tested cinnamate derivatives, this compound showed moderate antibacterial activity nih.govresearchgate.net. For instance, 4-isopropylbenzylcinnamide (compound 18) demonstrated higher potency against S. aureus with an MIC of 458.15 µM nih.govresearchgate.net. The study suggested that the introduction of an aromatic ring as a radical, with or without substituents, generally resulted in a loss of antifungal activity for the tested compounds, with some exceptions nih.gov.
Cellular Targets and Pathways of Action
While detailed mechanisms of action specifically for this compound are still being elucidated, studies on related cinnamic acid derivatives suggest potential targets. Cinnamic acid derivatives are known to exert antimicrobial activity through various mechanisms, including plasma membrane disruption, and damage to nucleic acids and proteins nih.gov. They can also induce intracellular reactive oxygen species nih.gov. The biological activities of cinnamic acid can be attributed to its reactive sites, including the aromatic ring substituent, the carboxylic acid function, and the conjugated olefin nih.gov.
Research on N-benzyl cinnamamide (B152044), a related compound, has shown effects on the growth and biofilm formation of Vibrio harveyi mdpi.com. This compound significantly decreased the relative growth of V. harveyi strains and reduced biofilm biomass in a dose-dependent manner mdpi.com. While this study focuses on a different compound, it highlights the potential for this compound derivatives to interfere with essential microbial processes like growth and biofilm formation mdpi.com.
Molecular Mechanisms of Antioxidant Activity of this compound
This compound has demonstrated antioxidant activity taylorandfrancis.comnih.govresearchgate.net. Antioxidant compounds function by neutralizing free radicals or modulating endogenous antioxidant systems nih.govpublish.csiro.au.
Radical Scavenging Assays (e.g., DPPH, ABTS, FRAP)
Radical scavenging assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) are commonly used to evaluate the in vitro antioxidant capacity of compounds nih.govijpsr.comasianmedjam.comresearchgate.netacademicjournals.org. The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its decolorization nih.govacademicjournals.org. The ABTS assay involves the reduction of the ABTS radical cation by antioxidants nih.govasianmedjam.comresearchgate.net. The FRAP assay assesses the capacity of an antioxidant to reduce ferric ions (Fe3+) to ferrous ions (Fe2+) nih.govasianmedjam.comresearchgate.net.
In a study evaluating the biological properties of this compound produced by enzymatic synthesis, its antioxidant activity was determined using the DPPH method nih.govresearchgate.net. An inhibitory concentration necessary to inhibit 50% of the free radical DPPH (IC50) of 149.77 mg/mL was observed for this compound nih.govresearchgate.net. The antioxidant capacity of this compound increased linearly with increasing concentration nih.gov. In comparison, the precursors, cinnamic acid and benzyl alcohol, at the highest tested concentrations (200 mg/mL and 200 µL/mL, respectively), were not efficient enough to capture 50% of the DPPH free radicals nih.gov.
Modulation of Endogenous Antioxidant Systems
While direct evidence for this compound's modulation of specific endogenous antioxidant systems is limited in the provided search results, general mechanisms of antioxidant action can involve influencing cellular antioxidant defenses publish.csiro.au. Endogenous antioxidant systems include enzymatic antioxidants like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), as well as non-enzymatic molecules such as glutathione (GSH) publish.csiro.au. These systems work together to counteract oxidative stress publish.csiro.au. Studies on related extracts, such as Cinnamomum zeylanicum essential oil, which contains this compound, have indicated the promotion of endogenous antioxidant enzyme activity in cellular models under oxidative stress researchgate.net. However, the specific contribution and mechanism of this compound to this effect require further investigation.
Cellular and Molecular Pathways of Anti-inflammatory Effects of this compound
This compound has been reported to possess anti-inflammatory properties nih.govtaylorandfrancis.com. Inflammation involves complex cellular and molecular pathways, including the activation of transcription factors like NF-κB and signaling through Toll-like receptors (TLRs) nih.govresearchgate.netmdpi.com.
Research has explored the potential of this compound in the context of inflammatory conditions. One study investigating the effects of Cinnamomi ramulus extract on rheumatoid arthritis (RA)-derived fibroblast-like synoviocytes (MH7A cells) identified this compound as a potential active compound taylorandfrancis.com. Molecular docking results suggested a good affinity between this compound and several proteins relevant to RA, indicating its potential involvement in the anti-RA effects of the extract taylorandfrancis.com. Furthermore, this study found that this compound induced early and late apoptosis and inhibited the migration of MH7A cells in a dose-dependent manner taylorandfrancis.com.
Studies on cinnamon extract and its components have shown anti-inflammatory effects by reducing inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) mdpi.comrsc.org. These effects can be mediated by inhibiting key proteins involved in the inflammatory response, such as NF-κB mdpi.com. Activation of NF-κB typically leads to the transcription of pro-inflammatory genes researchgate.netmdpi.com. While these studies often focus on compounds like cinnamaldehyde (B126680) or the extract as a whole, the presence of this compound in such extracts suggests its potential contribution to these observed anti-inflammatory activities. Modulation of TLR signaling pathways has also been implicated in the anti-inflammatory effects of Cinnamomum species extracts nih.govresearchgate.net.
Further research is needed to fully elucidate the specific cellular and molecular pathways through which this compound exerts its anti-inflammatory effects.
Impact on Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β)
Studies on compounds derived from cinnamic acid have shown evidence of anti-inflammatory activity, including the inhibition of pro-inflammatory cytokine secretion. While specific studies focusing solely on this compound's direct impact on TNF-α and IL-1β production are less prevalent in the immediate search results, related cinnamic acid derivatives and essential oils containing such compounds have demonstrated these effects in in vitro models. For instance, Cinnamomum zeylanicum essential oil (CZEO), which contains components like cinnamaldehyde and benzyl benzoate (B1203000), has been shown to inhibit the production of IL-1β and TNF-α in LPS-stimulated RAW 264.7 cells. nih.govresearchgate.net Another study on synthetic cinnamate-derived dienes indicated that one such compound could inhibit the secretion of pro-inflammatory cytokines including IL-1β and TNF-α in RAW 264.7 cells stimulated with LPS. nih.govresearchgate.net Cinnamaldehyde itself has been reported to inhibit the secretion of IL-1β and TNF-α in LPS or LTA stimulated murine J774A.1 macrophages, human blood monocytes derived primary macrophages, and human THP-1 monocytes. researchgate.net
Involvement in Inflammatory Signaling Pathways
The anti-inflammatory effects of cinnamic acid derivatives are often linked to their influence on key inflammatory signaling pathways. Research on related compounds suggests potential mechanisms that might also be relevant to this compound. For example, cinnamaldehyde has been shown to inhibit the activation of NF-κB and IRF3 induced by TLR4 agonists in RAW 264.7 macrophages, leading to reduced expression of downstream genes like COX-2 and IFN-β. mdpi.com It has also been reported to inhibit ligand-independent NF-κB activation induced by constitutively active or wild-type TLR4. mdpi.com Another cinnamic acid derivative, bornyl cinnamate, was found to inhibit proinflammatory molecules by suppressing the redox-sensitive NF-κB signaling pathway, specifically by increasing the protein stability of the inhibitor of nuclear factor κB through inhibition of its phosphorylation and proteasomal degradation. researchgate.net These findings suggest that this compound may exert anti-inflammatory effects by modulating similar pathways, potentially involving the inhibition of NF-κB activation or other related signaling cascades.
Enzyme Inhibition Studies of this compound
This compound has been explored in the context of enzyme inhibition, particularly in studies related to its synthesis and potential biological activities.
Specific Enzyme Targets and Inhibition Kinetics
While the primary context for enzyme inhibition related to this compound in the search results is its enzymatic synthesis, where high concentrations of benzyl alcohol can inhibit lipase (B570770) activity researchgate.neteurekaselect.com, some studies on cinnamic acid derivatives point to potential enzyme targets relevant to biological processes. For instance, cinnamic acid derivatives have been investigated as inhibitors of human neutrophil elastase, an enzyme involved in inflammatory processes. researchgate.net Structure-activity relationship studies on these derivatives revealed that specific structural elements are important for optimal binding within the enzyme's active site. researchgate.net Another area where related compounds show enzyme inhibition is in the context of Alzheimer's disease, where novel cinnamic acid derivatives bearing an N-benzyl pyridinium (B92312) moiety have been developed as multifunctional cholinesterase inhibitors. nih.gov These compounds demonstrated noteworthy ability to inhibit cholinesterase enzymes, with varying IC50 values depending on the specific enzyme (e.g., eeAChE, hAChE, eqBuChE, hBuChE). nih.gov
Regarding the kinetics of this compound-related enzymatic reactions, studies focusing on its synthesis via enzymatic esterification have investigated the reaction kinetics. One study found that the enzymatic synthesis of this compound followed a Ping-Pong mechanism leading to substrate inhibition by benzyl alcohol. eurekaselect.com The inhibition constant (KiB) for benzyl alcohol was found to decrease with increasing temperature, suggesting that higher temperatures could reduce this inhibition. eurekaselect.com
Structure-Activity Relationship for Enzyme Inhibition
The structure-activity relationship (SAR) for enzyme inhibition by cinnamic acid derivatives highlights the importance of specific functional groups and structural features for their inhibitory potential. In the case of human neutrophil elastase inhibition by cinnamic acid derivatives, the presence of aromatic ortho-dihydroxy groups combined with a lipophilic residue appeared to be crucial for optimal binding to the active site. researchgate.net For cholinesterase inhibition by cinnamic acid derivatives, the fusion of an N-benzyl pyridinium moiety with substituted cinnamic acids resulted in compounds with potent inhibitory activity. nih.gov These examples suggest that modifications to the cinnamate structure can significantly influence their ability to interact with and inhibit specific enzymes. While direct SAR studies specifically for this compound as an enzyme inhibitor are not extensively detailed in the provided results beyond the context of its enzymatic synthesis, the research on related cinnamic acid derivatives provides valuable insights into the structural features that contribute to enzyme inhibitory activity.
Cytotoxicity Mechanisms in Cellular Models (non-human cell lines)
Studies have investigated the cytotoxic effects of this compound and related compounds in various cellular models, including non-human cell lines.
Assessment of Half Maximal Cytotoxic Concentration (IC50) in various cell lines
The half maximal cytotoxic concentration (IC50) is a common measure used to assess the in vitro cytotoxicity of a compound, representing the concentration required to inhibit cell growth or induce cell death by 50%. While specific IC50 values for this compound in a wide range of non-human cell lines are not comprehensively provided in the immediate search results, some relevant data and approaches are mentioned.
Studies on the toxicity of benzyl alcohol, a component related to this compound, have been conducted in non-human cell lines such as rabbit RPE cells, showing dose- and time-dependent cytotoxicity. nih.gov The mechanism of cell death in these studies was primarily necrosis. nih.gov
Research on the enzymatic synthesis of this compound mentioned a toxicity evaluation against the bioindicator Artemia salina, where this compound showed higher toxicity compared to cinnamic acid, indicating potential cytotoxic activity. researchgate.net The lethal dose (LD50) for this compound against Artemia salina was reported as 0.07 μg/mL, while for cinnamic acid it was 436.7 μg/mL. researchgate.net
Although many studies on the cytotoxicity of cinnamic acid derivatives focus on human cancer cell lines jksus.orgjksus.orgjournalagent.comscielo.br, the methodologies used, such as the MTT assay, are applicable to non-human cell lines as well. The determination of IC50 values involves treating cells with various concentrations of the compound and measuring cell viability after a specific incubation period. jksus.orgresearchgate.net
While a comprehensive table of this compound IC50 values across numerous non-human cell lines is not available from the provided snippets, the existing research indicates that this compound and related compounds can exhibit cytotoxic effects in vitro, and the assessment of IC50 values is a standard approach to quantify this activity in various cell models.
Induced Cellular Responses (e.g., cell cycle arrest, apoptosis, necrosis)
Studies investigating the effects of Cinnamomi ramulus extract, which contains this compound, on rheumatoid arthritis-derived fibroblast-like synoviocytes (MH7A cells) have provided some insights into the potential of this compound to induce apoptosis and affect cell migration. In this research, this compound (at concentrations of 10–100 µg/mL) was found to inhibit cell migration and induce apoptosis in MH7A cells nih.gov. Specifically, treatment with this compound at 10, 20, and 40 µg/mL for 24 hours significantly increased both early and late apoptotic cell populations nih.gov. While the extract itself induced apoptosis and blocked the cell cycle in the G2/M phase in MH7A cells, the specific contribution of isolated this compound to cell cycle arrest was not explicitly detailed in the provided snippets nih.gov.
Other studies on related cinnamic acid derivatives and isothiocyanates (like benzyl isothiocyanate) have shown effects on cell cycle arrest and apoptosis in various cancer cell lines mdpi.comresearchgate.netmdpi.comtandfonline.commdpi.comnih.govebm-journal.org. For instance, benzyl isothiocyanate has been reported to induce apoptosis and G2/M cell cycle arrest in various cancer cells mdpi.comresearchgate.net. Cinnamaldehyde, another compound found in cinnamon, has also been shown to induce apoptosis and arrest the cell cycle in the G0/G1 phase in certain cancer cells mdpi.com. While these findings on related compounds suggest potential mechanisms that might also be relevant to this compound, direct evidence for this compound itself is primarily focused on apoptosis induction in the context of the Cinnamomi ramulus extract study nih.gov.
Interactions with Cellular Components (e.g., membranes, DNA)
Direct research specifically detailing the interactions of this compound with cellular components like membranes and DNA is limited in the provided search results. However, studies on related benzyl derivatives and membrane-interacting compounds offer some context.
Benzyl alcohol, a component from which this compound is derived, has been shown to act as a membrane fluidizer, affecting membrane fluidity in cells like E. coli and murine melanoma cells pnas.orgtandfonline.comelifesciences.org. This fluidization can impact membrane permeability and cellular processes tandfonline.comelifesciences.org. While this suggests a potential for benzyl derivatives to interact with cell membranes, the specific interaction of this compound with membranes requires further investigation.
Regarding DNA interaction, some studies have investigated the genotoxic effects of various benzyl derivatives using assays like the comet assay, which can indicate DNA damage researchgate.net. For example, benzyl alcohol and benzoic acid showed increased tail moment and % tail DNA in human lymphocytes at certain concentrations, suggesting potential DNA damage researchgate.net. However, these studies focused on other benzyl derivatives, and direct evidence of this compound interacting with or causing damage to DNA was not found in the provided snippets.
Research on other cinnamic acid derivatives has explored their interactions with proteins, such as Matrix Metalloproteinase-9 (MMP-9), which are involved in cancer progression biointerfaceresearch.comjapsonline.com. These studies highlight the potential for cinnamic acid-based compounds to interact with specific cellular proteins, but direct evidence for this compound's interaction with specific proteins or DNA remains to be clearly established from the provided information.
Computational Chemistry Approaches for Benzyl Cinnamate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are extensively used to analyze the electronic structure of molecules. These methods can provide detailed information about the distribution of electrons, energy levels, and other properties that govern a molecule's behavior.
Density Functional Theory (DFT) Studies of Benzyl (B1604629) Cinnamate (B1238496)
DFT is a widely applied quantum mechanical method that approximates the electronic structure of a many-electron system based on its electron density. Studies utilizing DFT have been employed to investigate the properties of benzyl cinnamate and related compounds. For instance, DFT calculations have been used to elucidate and validate catalytic mechanisms at the molecular level in the synthesis of this compound x-mol.net. The optimized molecular geometry and vibrational frequencies of related benzyl alcohol derivatives have also been determined using DFT methods with various basis sets nipne.rotheaic.org.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and molecular identification. DFT calculations can be used to predict NMR chemical shifts and vibrational frequencies (IR and Raman) nipne.roresearchgate.netresearchgate.net. Comparing calculated vibrational frequencies with experimental IR and Raman spectra can help confirm molecular structures and understand vibrational modes nipne.roresearchgate.netnih.govacs.orgesisresearch.org. For example, studies on related compounds have shown good agreement between theoretically calculated vibrational frequencies using DFT and experimentally observed bands in IR and Raman spectra nipne.roresearchgate.netnih.gov.
Analysis of Molecular Orbitals and Reactivity Descriptors
Analysis of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into a molecule's electronic properties and reactivity escholarship.orgresearchgate.netlibretexts.orgnih.gov. The energies of the HOMO and LUMO, and the energy gap between them, are important indicators of chemical reactivity, kinetic stability, and charge transfer interactions researchgate.netnih.gov.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing information about their flexibility, conformational changes, and interactions. These simulations can explore the potential energy surface of a molecule and identify stable and transient conformations mdpi.com.
Solvation Effects on this compound Conformation
The surrounding environment, particularly the solvent, can significantly influence the conformation of a molecule cdnsciencepub.comannualreviews.org. Molecular dynamics simulations can be used to investigate solvation effects on the conformational landscape of this compound. By simulating the molecule in different solvents, researchers can understand how solvent-solute interactions affect the molecule's preferred shapes and flexibility annualreviews.orgconicet.gov.ar. Studies on related molecules have shown that including solvent effects in theoretical calculations is crucial for obtaining accurate electronic distributions and understanding conformational stability annualreviews.orgconicet.gov.ar.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for this compound Derivatives
QSAR and QSPR methodologies aim to correlate structural features of molecules with their biological activities or chemical properties, respectively, using statistical or machine learning techniques. These approaches are valuable for predicting the behavior of untested compounds and guiding the design of new derivatives with desired characteristics. Studies involving this compound and related cinnamate esters have utilized QSAR/QSPR to investigate various endpoints, including skin sensitization, antimicrobial activity, antileishmanial and antitrypanosomal activity, esterification reaction yields, and chromatographic retention indices. nih.govrsc.orgmdpi.comconicet.gov.arresearchgate.netmdpi.comresearchgate.netmdpi.com
Derivation of Molecular Descriptors
The first step in a QSAR/QSPR analysis involves translating the chemical structure of each compound into numerical values known as molecular descriptors. These descriptors capture various aspects of a molecule's structure, including its size, shape, electronic properties, and topology. For this compound derivatives and similar compounds, a wide array of descriptor types can be calculated.
Studies on cinnamate derivatives and related compounds have employed diverse sets of molecular descriptors. For instance, QSAR analysis of antifungal activities of cinnamate derivatives explored over a thousand constitutional, topological, geometrical, and electronic molecular descriptors. researchgate.net QSPR studies on substituted cinnamic acid esterification have investigated descriptors such as atomic charges, Fukui functions, and Frontier Effective-for-Reaction Molecular Orbitals (FERMO) energies. mdpi.comresearchgate.net In QSPR analysis of fragrance-like compounds, including cinnamate esters, non-conformational molecular descriptors were utilized. conicet.gov.ar QSAR studies on other benzyl-containing derivatives have also employed various descriptors, including physicochemical and quantum mechanical parameters, alongside constitutional and topological descriptors. kg.ac.rsacs.orgresearchgate.net
Common categories of molecular descriptors used in QSAR/QSPR studies applicable to this compound derivatives include:
Constitutional Descriptors: These are the simplest descriptors, representing the molecular composition and basic structural features (e.g., number of atoms, number of bonds, molecular weight).
Topological Descriptors: These capture the connectivity and branching patterns of atoms in a molecule, independent of its 3D arrangement (e.g., Wiener index, path counts).
Geometric Descriptors: These describe the 3D shape and size of a molecule (e.g., molecular volume, surface area, moments of inertia). These often require conformational analysis.
Electronic Descriptors: These reflect the electronic distribution within a molecule (e.g., atomic charges, dipole moment, energies of frontier molecular orbitals like HOMO and LUMO). Electronic descriptors, such as Hammett sigma constants, have been used to quantify substituent effects in cinnamic acid esterification. mdpi.comresearchgate.net
Physicochemical Descriptors: These represent bulk properties that influence intermolecular interactions (e.g., log P for lipophilicity, molar refractivity). Hydrophobicity, often represented by log P or partition coefficients, has been highlighted as a key parameter in QSAR studies of benzyl alcohols and substituted phenols, relevant to understanding interactions with biological membranes. researchgate.netjst.go.jp
The selection of appropriate descriptors is crucial for building effective QSAR/QSPR models and often involves statistical methods to identify descriptors that are significantly correlated with the studied activity or property while avoiding multicollinearity. nih.gov
Predictive Modeling for Biological Activities and Chemical Properties
Once molecular descriptors are calculated, statistical or machine learning techniques are applied to build models that correlate the descriptor values with the experimental activity or property data. Multiple linear regression (MLR) is a commonly used technique for developing QSAR/QSPR models, establishing a linear equation that relates the activity/property to a set of descriptors. mdpi.comresearchgate.netkg.ac.rs Other methods, such as partial least squares (PLS), principal component regression (PCR), support vector machines (SVM), random forests (RF), and neural networks, are also employed, particularly for complex datasets or non-linear relationships. imist.macresset-group.comasianpubs.org
For this compound, QSAR models have been developed to predict skin sensitization potential. This compound was correctly predicted as a non-sensitizer in humans by QSAR models, contrasting with false positive results observed in some animal tests like the Local Lymph Node Assay (LLNA). nih.govrsc.org
Studies on cinnamate ester analogues have focused on predicting biological activities such as antileishmanial and antitrypanosomal activity. QSAR models built using genetic algorithms and multiple linear regression have shown good statistical validation and predictive ability for these activities. mdpi.com The models indicated a strong dependence of activity on structural characteristics encoded by molecular descriptors. mdpi.com
QSAR studies on antifungal activities of cinnamate derivatives have successfully predicted growth inhibition against fungal species like Pythium sp and Corticium rolfsii based on constitutional, topological, geometrical, and electronic descriptors. researchgate.net While this compound itself showed reduced antifungal activity compared to some other cinnamate derivatives in one study, QSAR approaches can help elucidate the structural reasons behind such differences and guide the synthesis of more potent analogues. mdpi.com
QSPR models have been developed for chemical properties relevant to cinnamate esters. For example, QSPR has been used to predict the retention indices of fragrance-like compounds, including cinnamate derivatives, on chromatographic stationary phases. conicet.gov.ar Another application is the use of QSPR to model the esterification reaction yields of substituted cinnamic acids, correlating quantum chemical descriptors with experimental outcomes. mdpi.comresearchgate.net
The reliability and predictive power of QSAR/QSPR models are assessed through various validation techniques, including internal validation methods like leave-one-out cross-validation and external validation using independent test sets. mdpi.comkg.ac.rsresearchgate.netnih.gov Applicability domain analysis is also crucial to define the structural space for which the model predictions are considered reliable. nih.govresearchgate.netnih.gov
Mechanistic Interpretation of QSAR Models
Beyond prediction, QSAR models can offer insights into the underlying mechanisms of action by identifying the molecular descriptors that are most influential in determining the observed activity or property. The coefficients associated with the descriptors in a QSAR equation indicate the magnitude and direction of their contribution.
For cinnamate ester analogues studied for antileishmanial and antitrypanosomal activity, detailed analysis of the molecular descriptors revealed a strong dependence of activity on the number and type of polar atoms, suggesting that hydrophobic/hydrophilic properties play a prominent role in their biological activity. mdpi.com
In the context of skin sensitization, QSAR models for compounds including this compound are often built using mechanistic information related to the biological pathway of sensitization. nih.gov The structural interpretation of these models can help understand why certain structural features contribute to or negate the sensitization potential. nih.gov
QSPR studies on the esterification of cinnamic acids have shown that descriptors related to atomic charges and frontier molecular orbital energies are important for correlating with reaction enthalpies and experimental yields, providing insights into the electronic factors influencing the reaction mechanism. mdpi.comresearchgate.net
While direct mechanistic interpretation from QSAR models can sometimes be challenging, especially with complex descriptors, analyzing the types of descriptors that appear in robust models can suggest which molecular interactions or physicochemical properties are critical for the observed effect. For example, the recurring importance of hydrophobicity and electronic terms in QSAR models for the toxicity of various organic compounds, including benzyl derivatives, points to their significant role in molecular interactions with biological targets or membranes. researchgate.netjst.go.jp Integrating QSAR findings with other computational techniques, such as molecular docking, can further enhance the mechanistic understanding by providing a structural context for the descriptor-activity relationships. imist.ma
Environmental Fate and Degradation Mechanisms of Benzyl Cinnamate
Biodegradation Pathways of Benzyl (B1604629) Cinnamate (B1238496) in Environmental Compartments
Biodegradation is a primary mechanism for the removal of organic compounds like benzyl cinnamate from the environment. The process is largely dependent on the action of microorganisms that metabolize the compound, breaking it down into simpler, less harmful substances.
The initial and most critical step in the microbial degradation of this compound is the enzymatic hydrolysis of its ester bond. This reaction is catalyzed by esterase enzymes produced by various microorganisms, cleaving the molecule into its constituent parts: benzyl alcohol and cinnamic acid. cosmeticsinfo.orgewg.orgwikipedia.org
Pathway:
Step 1: Hydrolysis: C₁₆H₁₄O₂ (this compound) + H₂O → C₇H₈O (Benzyl Alcohol) + C₉H₈O₂ (Cinnamic Acid)
Following this initial hydrolysis, the resulting products are further degraded through separate, well-established microbial metabolic pathways:
Degradation of Benzyl Alcohol: Benzyl alcohol is typically oxidized by microbial dehydrogenases to benzaldehyde (B42025). Benzaldehyde is then further oxidized to benzoic acid. The benzoic acid is subsequently channeled into the tricarboxylic acid (TCA) cycle via catechol and the ortho-cleavage pathway, ultimately leading to mineralization (conversion to CO₂ and H₂O). epa.gov
Degradation of Cinnamic Acid: Cinnamic acid can be catabolized by microorganisms through the reduction of its aliphatic side chain to form 3-phenylpropionic acid. This is followed by the hydroxylation of the benzene (B151609) ring and subsequent ring cleavage, eventually entering central metabolic pathways. uts.edu.au
While specific kinetic data for the complete biodegradation of this compound in environmental systems is scarce, the rate-limiting step is likely the initial enzymatic hydrolysis. The kinetics of this type of reaction can be influenced by the microbial population density and the expression of relevant esterase enzymes. nsf.gov Most available kinetic studies focus on the enzymatic synthesis of this compound rather than its degradation. researchgate.netnih.gov
The rate at which this compound biodegrades is significantly influenced by various environmental factors that affect microbial activity and enzyme function.
Temperature: Microbial activity and enzyme kinetics are highly temperature-dependent. For many related aromatic compounds, optimal biodegradation rates are observed in mesophilic conditions, typically between 30°C and 35°C. openjournalsnigeria.org.ng Temperatures that are too high can lead to the denaturation of microbial enzymes, halting the degradation process, while lower temperatures slow it down considerably. openjournalsnigeria.org.ng
pH: The pH of the soil or water compartment affects both the availability of the compound and the function of microbial enzymes. Neutral to slightly alkaline pH ranges (pH 7.0 - 7.5) are generally optimal for the microbial degradation of many aromatic compounds. openjournalsnigeria.org.ng For esters like this compound, chemical hydrolysis can also occur, which is pH-dependent. Base-catalyzed hydrolysis becomes significant at higher pH values; the estimated half-life of this compound due to chemical hydrolysis is 211 days at pH 8, compared to 6 years at pH 7. nih.gov Acidic conditions (e.g., pH 4.0) can be conducive to the formation of benzyl ester bonds, suggesting that such conditions would not favor hydrolytic degradation. nih.gov
Nutrient Availability: The presence of essential nutrients, such as nitrogen and phosphorus sources, can enhance microbial growth and, consequently, the rate of biodegradation. Studies on the degradation of the related compound benzyl benzoate (B1203000) have shown that the addition of nitrogen sources like peptone can increase degradation efficiency. researchgate.net
Oxygen Availability: The subsequent degradation of the hydrolysis products (benzyl alcohol and cinnamic acid) typically proceeds through aerobic pathways. Therefore, the presence of oxygen is a critical factor for the complete mineralization of this compound.
Table 1: Influence of Environmental Factors on this compound Biodegradation
| Environmental Factor | Effect on Biodegradation Rate | Optimal Condition (Inferred from Related Compounds) |
|---|---|---|
| Temperature | Rate increases with temperature up to an optimum, then decreases due to enzyme denaturation. | ~30-35°C |
| pH | Affects enzyme activity and chemical hydrolysis. Neutral to slightly alkaline conditions are generally favorable for microbial activity. | ~7.0-7.5 |
| Oxygen | Required for the aerobic degradation of hydrolysis products (benzyl alcohol, cinnamic acid). | Aerobic conditions |
| Nutrients (Nitrogen, Phosphorus) | Enhances microbial growth, leading to a faster degradation rate. | Presence of adequate N and P sources |
Photodegradation Processes in Aqueous and Atmospheric Environments
Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy. It represents a significant abiotic degradation pathway for this compound, particularly in the atmosphere and the upper layers of aquatic systems.
In the atmosphere, vapor-phase this compound is primarily degraded by reacting with photochemically-produced hydroxyl radicals (•OH). nih.gov This reaction is estimated to be relatively rapid, with a calculated atmospheric half-life of approximately 13-14 hours. nih.gov
In aqueous environments or in the presence of photosensitizers, the photolytic degradation of this compound is expected to proceed via cleavage of the ester bond, similar to the initial step of biodegradation. Studies on the closely related compound benzyl benzoate identified major photoproducts resulting from the cleavage of the benzoyl radical, including benzaldehyde and benzoic acid. researchgate.net Similarly, the photodegradation of cinnamyl alcohol, a related fragrance ingredient, produces cinnamaldehyde (B126680), benzaldehyde, and cinnamic acid through reactions mediated by reactive oxygen species like singlet oxygen (¹O₂) and hydroxyl radicals. researchgate.net
Based on these related pathways, the likely photolytic products of this compound include:
Benzyl alcohol
Cinnamic acid
Benzaldehyde (from the benzyl moiety)
Cinnamaldehyde (from the cinnamoyl moiety)
The rate of photodegradation is not constant and depends on several environmental and chemical factors.
Light Intensity and Wavelength: The rate of photolysis is directly proportional to the intensity of the light source (e.g., sunlight). Higher light intensity leads to a faster degradation rate. The efficiency of degradation also depends on the wavelength of light and whether the compound can absorb it.
Presence of Photosensitizers: Substances naturally present in the environment, such as humic acids in water, can act as photosensitizers. These molecules absorb light energy and transfer it to the target compound or generate reactive oxygen species (e.g., ¹O₂, •OH), which then attack and degrade the this compound molecule, accelerating its degradation. uts.edu.au Conversely, high concentrations of dissolved organic matter can sometimes reduce photolysis by absorbing UV light before it reaches the target compound. uts.edu.au
Presence of Quenchers: Certain molecules can "quench" or deactivate the excited state of the photosensitizer or the target molecule, thereby inhibiting the photodegradation process.
Ecotoxicological Mechanisms and Environmental Distribution
The environmental distribution of this compound is governed by its physicochemical properties, which in turn influence its bioavailability and ecotoxicological impact. The fundamental mechanism of its toxicity is not extensively detailed, but it is recognized as being hazardous to aquatic organisms. nih.gov
Environmental Distribution:
Water Solubility and Partitioning: this compound is practically insoluble in water. nih.gov It has a high octanol-water partition coefficient (Log P or log Kow) estimated at 4.1, indicating that it is lipophilic and will preferentially partition from water into organic matter, such as sediments, soil organic carbon, and the fatty tissues of organisms. scentree.co
Soil Mobility: The soil adsorption coefficient (Koc) for this compound is estimated to be high. This suggests that when released into terrestrial environments, this compound will bind strongly to soil particles and is expected to be immobile. nih.gov This reduces its potential to leach into groundwater but increases its persistence in the upper soil layers.
Bioconcentration: Due to its high lipophilicity (high Log P), this compound has a significant potential for bioconcentration in aquatic organisms. nih.gov The estimated Bioconcentration Factor (BCF) suggests that it is likely to accumulate in fish and other aquatic life from the surrounding water.
Volatility: The Henry's Law constant for this compound is low, indicating that the compound is essentially non-volatile from water and moist soil surfaces. nih.gov
The ecotoxicological mechanism likely relates to its lipophilic nature, allowing it to partition into and disrupt biological membranes, although specific molecular targets have not been extensively studied. Its classification as a skin sensitizer (B1316253) in mammals suggests a potential to interact with biological macromolecules. cosmeticsinfo.org In aquatic organisms, this membrane disruption could interfere with vital processes such as respiration and nerve function, consistent with the mode of action of other lipophilic organic compounds. herts.ac.uk
Table 2: Physicochemical Properties and Environmental Distribution of this compound
| Property | Value/Estimate | Implication for Environmental Distribution |
|---|---|---|
| Water Solubility | Practically insoluble | Low concentration in water column; partitions to sediment/soil. |
| Log P (Octanol-Water Partition Coefficient) | ~4.1 | High tendency to partition into organic matter and fatty tissues (lipophilic). |
| Soil Adsorption Coefficient (Koc) | High (estimated) | Immobile in soil; low potential for groundwater leaching. |
| Bioconcentration Factor (BCF) | High potential (estimated) | Likely to accumulate in aquatic organisms. |
| Henry's Law Constant | Low (estimated) | Essentially non-volatile from water and moist soil. |
Theoretical Distribution in Environmental Compartments (e.g., fugacity models)
The environmental distribution of this compound, following its release, can be predicted using fugacity-based models. These models use the compound's intrinsic physical and chemical properties to estimate its partitioning across different environmental compartments: air, water, soil, and sediment. The distribution is governed by properties such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow), which influences the soil organic carbon-water (B12546825) partitioning coefficient (Koc).
Based on its estimated physical-chemical properties, this compound's environmental fate can be summarized as follows. If released into the air, its relatively low vapor pressure (estimated at 1 x 10⁻⁵ mm Hg at 25°C) suggests that it will exist in both the vapor and particulate phases. nih.gov In the soil, this compound is expected to have no mobility due to a high estimated Koc value of 10,400, indicating strong adsorption to organic matter in soil and sediment. nih.gov Volatilization from moist or dry soil surfaces is not considered a significant fate process. nih.gov When released into water, it is expected to adsorb strongly to suspended solids and sediment. nih.gov An estimated Bioconcentration Factor (BCF) of 270 suggests a high potential for bioconcentration in aquatic organisms. nih.gov
The theoretical partitioning of this compound in a generic environment, as predicted by a Level III fugacity model, would show the majority of the substance accumulating in soil and sediment, with a smaller fraction in water and a negligible amount in the air. This is primarily due to its low volatility and high affinity for organic carbon.
Table 1: Physical-Chemical Properties of this compound Influencing Environmental Fate
| Property | Estimated Value | Implication for Environmental Distribution |
|---|---|---|
| Vapor Pressure | 1 x 10⁻⁵ mm Hg at 25°C nih.gov | Exists in both vapor and particulate phases in the atmosphere. |
| Henry's Law Constant | 3.3 x 10⁻⁷ atm-cu m/mole nih.gov | Volatilization from water and moist soil is not a significant process. |
| Koc | 10,400 nih.gov | Expected to have no mobility in soil; strong adsorption to sediment in water. |
Modes of Degradation in Aquatic Environments
In aquatic systems, the persistence of this compound is influenced by both abiotic and biotic degradation processes. The primary modes of degradation include hydrolysis and, potentially, biodegradation.
Abiotic Degradation: Hydrolysis Hydrolysis is a significant abiotic degradation pathway for this compound, which is an ester. The rate of this reaction is highly dependent on the pH of the water. nih.gov Structure estimation methods have been used to calculate the base-catalyzed second-order hydrolysis rate constant as 3.8 x 10⁻² L/mole-sec. nih.gov This rate constant corresponds to estimated half-lives that vary significantly with pH, indicating much faster degradation under alkaline conditions compared to neutral conditions.
Table 2: Estimated Hydrolysis Half-Life of this compound at Different pH Values
| pH Value | Estimated Half-Life |
|---|---|
| 7 (Neutral) | 6 years nih.gov |
Biotic Degradation While specific studies on the biodegradation of this compound in aquatic environments are not extensively detailed in readily available literature, esters are generally susceptible to biotic degradation by microorganisms present in water and sediment. This process involves the enzymatic hydrolysis of the ester bond, breaking down this compound into its constituent parts: benzyl alcohol and cinnamic acid. nih.govwikipedia.org The high estimated Koc value suggests that a significant portion of this compound in aquatic systems will be sorbed to sediment, where microbial degradation can occur. nih.gov However, without specific experimental data, the rate and extent of biodegradation in various aquatic environments remain unquantified.
Other Processes In the atmosphere, vapor-phase this compound is expected to degrade by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of 13 to 14 hours. nih.gov While this occurs in the air, deposition can transfer atmospheric this compound to aquatic environments.
Advanced Analytical Methodologies for Benzyl Cinnamate Research
Chromatographic-Mass Spectrometric Techniques
The combination of chromatography and mass spectrometry provides a powerful tool for the analysis of organic molecules like benzyl (B1604629) cinnamate (B1238496). rsc.org Chromatography separates the compound from other components in a mixture, while mass spectrometry provides detection and structural identification with high sensitivity and specificity. rsc.org
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier technique for detecting trace levels of organic compounds. rsc.org The initial HPLC separation allows for the isolation of benzyl cinnamate from the sample matrix. rsc.org For this compound analysis, reverse-phase (RP) HPLC methods are often employed. sielc.com These methods can be scaled for various applications, from analytical quantification to preparative separation for isolating impurities. sielc.com
The separated analyte is then introduced into the mass spectrometer. The tandem MS setup (MS/MS) allows for a two-stage mass analysis. The first stage isolates the parent ion of this compound, and the second stage fragments this ion and analyzes the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing background interference and allowing for reliable quantification at very low concentrations. For LC-MS compatibility, the mobile phase composition is critical; volatile acids like formic acid are typically used instead of non-volatile acids such as phosphoric acid. sielc.com
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
| Chromatography | Reverse-Phase C18 Column | Separates this compound from other matrix components based on polarity. |
| Mobile Phase | Acetonitrile/Water with Formic Acid | Elutes the analyte from the column and facilitates ionization. sielc.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Creates charged parent ions of this compound for MS analysis. |
| MS/MS Transition | Precursor Ion (e.g., [M+H]⁺) → Product Ion(s) | Provides high selectivity and sensitivity for quantification. |
Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) for Volatile Analysis
Table 2: Representative GC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
| Column | DB-5MS (30 m × 0.25 mm × 0.25µm) | A non-polar column suitable for separating a wide range of volatile compounds. ewai-group.com |
| Injector Temperature | 260-270 °C | Ensures rapid volatilization of this compound. ewai-group.comnih.gov |
| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. nih.govcolostate.edu |
| Oven Program | Temperature ramp (e.g., 60°C to 270°C) | Separates compounds based on their boiling points and column interactions. nih.govewai-group.comjfda-online.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule into a reproducible pattern for identification. colostate.edunih.gov |
| MS/MS Transition | Quantitative Ion (e.g., m/z 91) → Qualitative Ion(s) | Confirms identity and provides accurate quantification. ewai-group.comnih.gov |
Method Development and Validation for Complex Matrices
Developing a robust analytical method for this compound in complex matrices requires careful optimization and validation to ensure the data is reliable and accurate. rsc.org Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), and typically assesses parameters like selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. mdpi.com
Selectivity: The method must demonstrate the ability to unequivocally assess the analyte in the presence of other components, such as other fragrance ingredients or matrix excipients in a cosmetic cream. mdpi.com
Linearity: A linear relationship between the concentration of this compound and the instrument response is established over a specific range. mdpi.comtandfonline.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with suitable precision and accuracy. mdpi.comtandfonline.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. mdpi.com Precision measures the repeatability of the results under the same conditions. mdpi.com
Robustness: The method's reliability is tested by making small, deliberate variations in parameters like temperature, flow rate, or mobile phase composition. mdpi.com
For complex matrices like cosmetics, which can be emulsions or contain high fat content, sample preparation becomes a critical part of method development to avoid interference. jfda-online.com
Sample Preparation and Extraction Methodologies for this compound
Effective sample preparation is crucial for successful chromatographic analysis. chromatographyonline.com It aims to isolate and concentrate this compound from the sample matrix while removing interfering substances that could compromise the analysis. thermofisher.comsigmaaldrich.com
Solid-phase extraction (SPE) is a sample preparation technique that uses a solid sorbent to separate components of a mixture. thermofisher.comsigmaaldrich.com It is more efficient and uses significantly less solvent than traditional liquid-liquid extraction. sigmaaldrich.com For a compound like this compound, a reverse-phase SPE cartridge (e.g., C18) could be used, where the non-polar analyte is retained on the sorbent while polar impurities are washed away. The retained this compound is then eluted with a small volume of an organic solvent. weber.hu
A prominent evolution of this technique is Solid-Phase Microextraction (SPME). chromatographyonline.comsigmaaldrich.com SPME is a solvent-free method where a coated fiber is exposed to a sample or its headspace. sigmaaldrich.com The analytes partition from the sample matrix onto the fiber coating. nih.gov For volatile analysis of this compound, headspace SPME (HS-SPME) is particularly advantageous as the fiber is exposed only to the vapor phase above the sample, avoiding contact with non-volatile matrix components. nih.gov The choice of fiber coating (e.g., DVB/CAR/PDMS) is critical for efficient extraction. colostate.edunih.gov After extraction, the fiber is transferred directly to the GC injector for thermal desorption of the analytes. SPME offers high sensitivity and is considered a green analytical technique due to the elimination of organic solvents. nih.govsigmaaldrich.com
Liquid-liquid extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent. celignis.comphenomenex.com Because this compound is practically insoluble in water but soluble in organic solvents like alcohol and diethyl ether, LLE is a viable method for its extraction. sigmaaldrich.com
In a typical LLE procedure for a cosmetic cream or lotion, the sample is first dissolved or dispersed in water or a buffer. jfda-online.com An immiscible organic solvent is then added, and the mixture is agitated to facilitate the transfer of the non-polar this compound from the aqueous phase into the organic phase. phenomenex.com The efficiency of this transfer is governed by the partition coefficient of the analyte. celignis.comchromatographyonline.com To improve recovery, factors such as solvent choice, pH of the aqueous phase, and the ratio of solvent to sample volume must be optimized. chromatographyonline.comelementlabsolutions.com After extraction, the organic layer containing the analyte is collected, potentially concentrated, and then analyzed by GC-MS or LC-MS. jfda-online.comcelignis.com
Table 3: Comparison of Extraction Methodologies for this compound
| Feature | Solid-Phase Microextraction (SPME) | Liquid-Liquid Extraction (LLE) |
| Principle | Partitioning of analyte onto a coated fiber. sigmaaldrich.com | Partitioning of analyte between two immiscible liquid phases. phenomenex.com |
| Solvent Use | Solvent-free. sigmaaldrich.com | Requires significant volumes of organic solvents. sigmaaldrich.com |
| Selectivity | High, dependent on fiber coating. | Moderate, dependent on solvent choice and pH control. celignis.com |
| Sensitivity | Generally higher, excellent for trace analysis. nih.gov | Can be lower, may require a concentration step. |
| Automation | Easily automated. sigmaaldrich.com | Can be more complex to automate. |
| Application | Ideal for volatile and semi-volatile analysis from various matrices. sigmaaldrich.com | Effective for cleaning up complex liquid samples like cosmetic emulsions. jfda-online.com |
Derivatization Strategies for Enhanced Detection
In analytical chemistry, particularly for gas chromatography (GC), derivatization is a chemical modification process used to convert an analyte into a form that is more suitable for analysis. jfda-online.comsemanticscholar.org This technique is typically employed to enhance the volatility of polar compounds, improve thermal stability, and increase detector sensitivity. jfda-online.comgcms.cz Common derivatization reactions include silylation, acylation, and alkylation, which target active hydrogen atoms in functional groups such as hydroxyls, amines, and carboxylic acids. gcms.cz
This compound, as an ester, does not possess active hydrogens and is generally considered sufficiently volatile and thermally stable for direct analysis by gas chromatography without derivatization. Standard methods for the analysis of fragrance allergens, including this compound, in various matrices like cosmetics and essential oils, routinely utilize direct injection into a GC-MS system. jfda-online.comnih.gov
However, derivatization could be considered in specific, albeit uncommon, research scenarios for this compound analysis. For instance, in complex matrices where other target analytes require derivatization, this compound might be analyzed concurrently. A more theoretical application could involve a two-step process for ultra-trace analysis or structural confirmation. This would entail the hydrolysis of this compound into its constituent parts, cinnamic acid and benzyl alcohol, followed by the derivatization of these products. The resulting derivatives could offer enhanced sensitivity or different chromatographic properties.
Below is a table outlining common derivatization reagents and their potential, though not standard, application to this compound or its hydrolysis products.
| Derivatization Strategy | Reagent Example | Target Functional Group | Potential Application to this compound Analysis | Primary Advantage |
|---|---|---|---|---|
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -OH, -COOH | Derivatization of hydrolysis products (benzyl alcohol, cinnamic acid). | Increases volatility and thermal stability of polar hydrolysis products. gcms.cz |
| Acylation | PFPA (Pentafluoropropionic anhydride) | -OH, -NH2 | Derivatization of the hydrolysis product (benzyl alcohol). | Produces highly electron-capturing derivatives for enhanced sensitivity with an Electron Capture Detector (ECD). jfda-online.com |
| Alkylation (Esterification) | BF3-Methanol | -COOH | Derivatization of the hydrolysis product (cinnamic acid) to its methyl ester. | Improves chromatographic peak shape and reduces tailing for the acidic product. jfda-online.com |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures. oup.com For this compound research, the most powerful and widely used hyphenated technique is Gas Chromatography-Mass Spectrometry (GC-MS). jfda-online.comnih.gov This method combines the high-resolution separation capability of gas chromatography with the definitive identification power of mass spectrometry.
In a typical GC-MS analysis of this compound in a cosmetic or essential oil sample, the compound is first separated from other matrix components on a capillary GC column (e.g., a non-polar DB-5 type column). nih.govresearchgate.net As this compound elutes from the column, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum, which shows the molecular ion and characteristic fragment ions, serves as a chemical fingerprint for unambiguous identification. nist.gov For quantitative analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of this compound (e.g., m/z 91, 131, 192) are monitored, providing excellent sensitivity and selectivity. jfda-online.com
For highly complex samples, such as certain essential oils or intricate fragrance formulations, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers even greater separation power. shimadzu.com In GC×GC, the sample is subjected to two different separation mechanisms on two distinct columns, significantly enhancing peak capacity and resolving co-eluting compounds that would overlap in a single-dimension GC analysis. shimadzu.comnih.gov
The table below summarizes typical parameters from research findings for the analysis of fragrance allergens, including this compound, using hyphenated techniques.
| Parameter | GC-MS Analysis of Cosmetics jfda-online.com | GCxGC-MS Analysis of Fragrances shimadzu.com |
|---|---|---|
| Separation Technique | Gas Chromatography (GC) | Comprehensive 2D Gas Chromatography (GCxGC) |
| Sample Preparation | Liquid-liquid extraction with methyl tert-butyl ether | Direct injection of diluted sample |
| GC Column(s) | HP-5MS (30 m x 0.25 mm x 0.25 µm) | 1D: SLB-5ms (30 m x 0.25 mm x 0.25 µm) 2D: Equity-1701 (1.5 m x 0.1 mm x 0.1 µm) |
| Oven Program | 60°C to 300°C with multiple ramps | 50°C to 260°C at 5°C/min |
| Detection Technique | Quadrupole Mass Spectrometry | Rapid-Scanning Quadrupole Mass Spectrometry |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| MS Scan Mode | Selected Ion Monitoring (SIM) | Full Scan |
| Key m/z for this compound | 131, 192, 91 | Full spectrum acquisition (e.g., m/z 40-330) |
Future Directions and Interdisciplinary Research Avenues for Benzyl Cinnamate
Integration of Computational and Experimental Approaches
The integration of computational and experimental approaches holds significant promise for advancing the understanding and application of benzyl (B1604629) cinnamate (B1238496). Computational methods, such as density functional theory (DFT) calculations, can provide insights into reaction mechanisms and predict optimal synthesis conditions. For instance, DFT calculations have been employed to elucidate and validate the catalytic mechanism of benzyl cinnamate synthesis using Brønsted acidic ionic liquids. x-mol.net This computational understanding can guide experimental design, reducing the need for extensive trial-and-error and accelerating the discovery of more efficient synthetic routes.
Furthermore, computational modeling can be used to predict the physical and chemical properties of this compound and its interactions with other molecules. In silico methods have been utilized to characterize chemicals, including this compound, that co-occur in household environments and target common molecular mediators like PPARγ. mdpi.com These studies, while needing further experimental validation, highlight the potential of computational tools to prioritize chemicals for mixture toxicity testing and understand their potential joint effects. mdpi.com
Experimental techniques, such as spectroscopy and chromatography, remain crucial for validating computational predictions and characterizing the synthesized product. The combination of computational modeling and experimental validation can lead to a more profound understanding of this compound's behavior and facilitate the design of novel applications. Research on the conformational properties of benzyl alcohol, a precursor to this compound, has already shown the value of aligning computational predictions with experimental spectroscopic data. rsc.org
Exploration of Novel Synthetic Strategies
Exploring novel synthetic strategies is a critical area for future research to address the limitations of traditional methods, which can have drawbacks. eurekaselect.com Enzymatic synthesis has emerged as a promising green and environmentally friendly alternative, offering high catalytic efficiency and mild reaction conditions. eurekaselect.comresearchgate.net Studies have focused on optimizing enzymatic esterification of cinnamic acid with benzyl alcohol using various lipases and reaction conditions to achieve high yields. researchgate.netresearchgate.netnih.gov For example, research has demonstrated achieving high this compound yields (up to 97.7%) through enzymatic catalysis optimized by response surface methodology. researchgate.net
Further research can focus on identifying and engineering novel enzymes with enhanced activity and stability for this compound synthesis. The use of immobilized lipases has shown potential for reusability, although enzyme activity may decrease over multiple cycles. researchgate.netnih.gov Future work could explore strategies to improve enzyme immobilization techniques and stability for continuous or semi-continuous production processes.
Beyond enzymatic methods, other innovative approaches are being investigated for the synthesis of cinnamic acid derivatives, which could be applied to this compound. These include oxidative acylations and the use of novel catalysts like Brønsted acidic ionic liquids. x-mol.netbeilstein-journals.org Research into these diverse synthetic methodologies is crucial for developing more efficient, cost-effective, and environmentally benign routes for this compound production.
Table 1: Examples of Optimized Conditions for Enzymatic Synthesis of this compound
| Enzyme | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Immobilized lipase (B570770) NS88011 | 1:3 | 59 | 32 | 97.6 | nih.gov |
| Lipozyme TL IM | 1:2.6 | 40 | 27 | 97.7 | researchgate.net |
| Novozym 40086 | Not specified | Not specified | 11.3 | >90 (estimated) | researchgate.net |
| Lipozyme TLIM | Not specified | Not specified | Not specified | 97.3 | researchgate.net |
Advanced Mechanistic Elucidation of Biological Activities
While this compound is known for its use in fragrances and flavorings and has reported antibacterial and antifungal properties, a more advanced mechanistic elucidation of its biological activities is needed. wikipedia.org Research has begun to explore its potential interactions at the molecular level, such as its effect on PPARγ expression in liver cells. mdpi.com Although initial studies showed a non-statistically significant increase in PPARγ expression by this compound individually, its effect in mixtures warrants further investigation. mdpi.com
Future research should focus on identifying the specific molecular targets and pathways influenced by this compound in various biological systems. This could involve in-depth studies using techniques like transcriptomics, proteomics, and metabolomics to understand the cellular responses to this compound exposure. Investigating its reported antibacterial and antifungal activities at a mechanistic level could reveal its mode of action against microorganisms.
Understanding the structure-activity relationships of this compound and its derivatives is also crucial. Studies on the larvicidal activity of cinnamic acid derivatives, including this compound, against Aedes aegypti larvae have shown that structural modifications can influence potency. mdpi.com Further research in this area, potentially combining experimental biological assays with computational docking and molecular dynamics simulations, could lead to the design of novel compounds with enhanced or targeted biological activities.
Development of Sustainable Production and Degradation Methodologies
The development of sustainable production and degradation methodologies for this compound is essential for minimizing its environmental impact. As highlighted earlier, enzymatic synthesis offers a greener alternative to traditional chemical routes. eurekaselect.comresearchgate.net Future research should continue to optimize these biocatalytic processes, focusing on improving enzyme efficiency, reusability, and scalability for industrial production. Exploring the use of renewable feedstocks for cinnamic acid and benzyl alcohol production is another important aspect of sustainable synthesis. The benzyl alcohol market is already seeing a push towards sustainable production practices and bio-based alternatives. marketresearchfuture.com
Regarding degradation, understanding how this compound breaks down in the environment is crucial. This compound in the vapor phase is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of around 13-14 hours. nih.gov Research into the degradation pathways in different environmental compartments (water, soil) is needed.
Developing controlled and environmentally friendly degradation methods for this compound-containing products is also an important future direction. This could involve exploring biodegradation by microorganisms or developing advanced oxidation processes for its removal from wastewater. Research into the degradation kinetics of similar benzyl esters, like benzyl nicotinate, in aqueous solutions provides a starting point for understanding the factors influencing the stability and breakdown of this compound. nih.gov
Further research could also explore the potential for upcycling or recycling of materials containing this compound at the end of their lifecycle, aligning with circular economy principles.
Q & A
Q. What advanced spectroscopic techniques elucidate this compound’s interaction with biological matrices?
- Answer : Use nuclear Overhauser effect spectroscopy (NOESY) to study binding interactions with proteins or lipid bilayers. Couple with molecular docking simulations to identify binding pockets and thermodynamic parameters .
Methodological Notes
- Data Validation : Always cross-reference physicochemical data (e.g., melting points) across multiple sources (e.g., NIST, Reaxys) to address discrepancies .
- Catalyst Reusability : For SO₄²⁻/SiO₂ catalysts, monitor sulfate leaching via ion chromatography after each reaction cycle to ensure sustained activity .
- Ethical Compliance : Adhere to sex/gender equity guidelines (SAGER) when designing toxicological studies, even if not directly applicable, to enhance generalizability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
